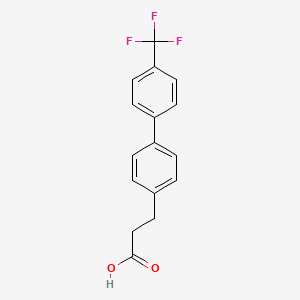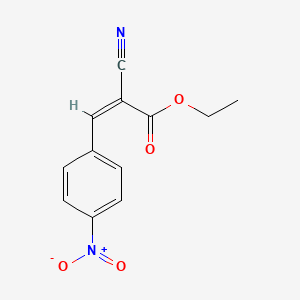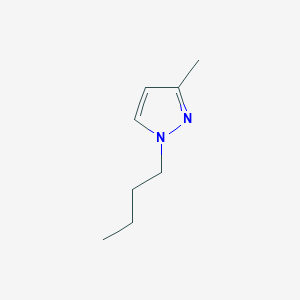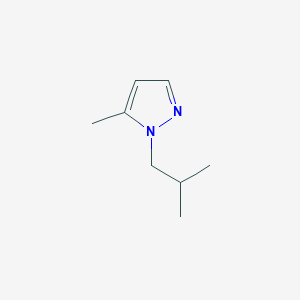![molecular formula C13H12FN B7763435 (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7763435.png)
(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a fluorine atom at the 3’ position and a methanamine group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method for synthesizing (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine involves the nucleophilic substitution of a fluorine atom on a biphenyl derivative. This can be achieved by reacting a suitable biphenyl precursor with a nucleophile such as methanamine under controlled conditions.
Palladium-Catalyzed Cross-Coupling: Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom and methanamine group onto the biphenyl core.
Industrial Production Methods: Industrial production of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or methanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of biphenyl quinones or oxides.
Reduction: Formation of biphenyl amines or other reduced derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions due to its unique structural features.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
(3’-Fluoro-[1,1’-biphenyl]-2-YL)methanamine: Similar in structure but with the methanamine group at the 2 position.
(4’-Fluoro-[1,1’-biphenyl]-3-YL)methanamine: Similar in structure but with the fluorine atom at the 4’ position.
Uniqueness:
Positional Isomerism: The unique positioning of the fluorine atom and methanamine group in (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine imparts distinct chemical and biological properties compared to its isomers.
Reactivity: The specific arrangement of functional groups can lead to different reactivity patterns and interactions with molecular targets.
Propiedades
IUPAC Name |
[4-(3-fluorophenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTHGMSYKKYNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2'-Fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7763433.png)



